molecular formula C19H18N6O B12165469 N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B12165469
M. Wt: 346.4 g/mol
InChI Key: GHPFJXYWUMFUGC-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: is a complex organic compound that features both indole and tetrazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the tetrazole ring and the benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Both the indole and tetrazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The indole ring can interact with various biological receptors, while the tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can be compared with other similar compounds, such as:

    N-(1H-indol-3-yl)ethylbenzamide: Lacks the tetrazole ring, which may result in different biological activities.

    N-(1H-indol-3-yl)ethyl-2-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of the tetrazole ring, which can affect its chemical and biological properties.

    1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine: Features a different substitution pattern on the indole ring, leading to unique properties.

The uniqueness of This compound lies in its combination of the indole and tetrazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-12(2)25-23-18(22-24-25)14-3-5-15(6-4-14)19(26)21-16-8-7-13-9-10-20-17(13)11-16/h3-12,20H,1-2H3,(H,21,26)

InChI Key

GHPFJXYWUMFUGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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